molecular formula C13H10F3N3O2 B2472090 2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1251547-49-5

2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2472090
CAS No.: 1251547-49-5
M. Wt: 297.237
InChI Key: WJMULDRHZSUBPP-UHFFFAOYSA-N
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Description

The compound “2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule that contains a pyrimidine ring, a phenyl ring, and a trifluoromethyl group . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, such as nucleotides. The phenyl group is a common substituent in organic chemistry, and the trifluoromethyl group is often used in pharmaceuticals and agrochemicals to improve stability and enhance biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its constituent parts. For example, pyrimidines can participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could enhance the compound’s stability and lipophilicity .

Scientific Research Applications

Pyrimidine Derivatives in Cancer Treatment

Pyrimidine derivatives, including 2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide, have been extensively researched for their potential in cancer treatment. These compounds have demonstrated a wide range of anticancer activities, acting through various mechanisms such as DNA alkylation, intercalation, and inhibition of topoisomerase II-mediated DNA relaxation. The development of pyrimidine-based scaffolds as antitumor agents presents a promising avenue for creating new and effective cancer therapies. The diverse mechanisms through which these compounds exert their effects underscore their potential to interact with a variety of biological targets, thereby offering a multifaceted approach to cancer treatment (Skibo, 1998); (Kaur et al., 2014).

Anti-Inflammatory Applications

Pyrimidine derivatives also show significant promise in the realm of anti-inflammatory applications. These compounds have been identified to possess potent anti-inflammatory effects, attributed to their ability to modulate the expression and activities of crucial inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and various interleukins. The extensive research into the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives has paved the way for the development of novel anti-inflammatory agents, highlighting the potential of these compounds to serve as the basis for creating effective treatments for inflammatory disorders (Rashid et al., 2021).

Pharmacological Diversity

The pharmacological diversity of pyrimidine derivatives is further evidenced by their activity across a range of medical applications, from antiviral and antimicrobial to psychotropic and sedative uses. This versatility is underpinned by the structural adaptability of the pyrimidine scaffold, which enables the design of compounds with targeted biological activities. The ability of pyrimidine derivatives to serve as a versatile scaffold for drug development is highlighted by the synthesis of novel compounds that exhibit a broad spectrum of pharmacological activities, making them attractive candidates for the discovery of new drugs (JeelanBasha & Goudgaon, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many trifluoromethylpyridine derivatives are used in the pharmaceutical and agrochemical industries, where their mechanisms of action can vary widely .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals and agrochemicals. Additionally, further studies could investigate the synthesis and properties of similar compounds .

Properties

IUPAC Name

2-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-4-1-2-5-10(9)19-11(20)8-21-12-17-6-3-7-18-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMULDRHZSUBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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